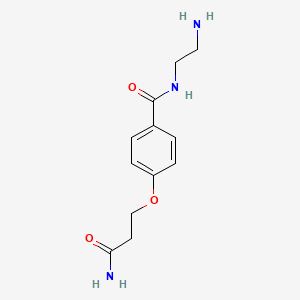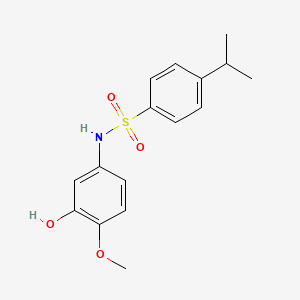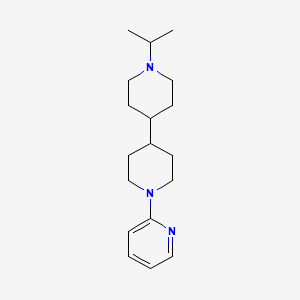
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features both amine and amide functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxybenzamide, which is then reacted with 3-chloropropanoic acid to form 4-(3-chloropropoxy)benzamide. This intermediate is subsequently treated with ethylenediamine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzamides, while reduction can produce primary or secondary amines.
科学的研究の応用
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and amide groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. Additionally, the benzamide moiety can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)-4-hydroxybenzamide: Lacks the 3-amino-3-oxopropoxy group, making it less versatile in chemical reactions.
4-(3-Aminopropoxy)benzamide: Does not have the ethylenediamine moiety, limiting its potential interactions with biological targets.
N-(2-Aminoethyl)-4-methoxybenzamide: The methoxy group is less reactive compared to the 3-amino-3-oxopropoxy group.
Uniqueness
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide stands out due to its unique combination of functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
919772-07-9 |
|---|---|
分子式 |
C12H17N3O3 |
分子量 |
251.28 g/mol |
IUPAC名 |
N-(2-aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide |
InChI |
InChI=1S/C12H17N3O3/c13-6-7-15-12(17)9-1-3-10(4-2-9)18-8-5-11(14)16/h1-4H,5-8,13H2,(H2,14,16)(H,15,17) |
InChIキー |
WWEVCJAXFSENBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCN)OCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)

![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)

![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)

![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
